
5,6-Diaminonicotinamide
Vue d'ensemble
Description
5,6-Diaminonicotinamide is a nicotinamide derivative characterized by amino groups at the 5- and 6-positions of the pyridine ring and an amide functional group at the 2-position. Nicotinamide derivatives are widely studied for their biological activities, including enzyme inhibition and applications in pharmaceuticals.
Méthodes De Préparation
Catalytic Hydrogenation of Nitro Precursors
The most widely documented method for synthesizing 5,6-diaminonicotinamide involves the selective reduction of a nitro group in 6-amino-5-nitronicotinamide. This two-step process begins with the nitration of 6-aminonicotinamide, followed by catalytic hydrogenation under controlled conditions .
Reaction Conditions and Optimization
-
Catalyst : Palladium on carbon (Pd/C, 10% w/w)
-
Reductant : Hydrogen gas (1–3 atm)
-
Solvent : Ethanol or ethanol-water mixtures
-
Temperature : 25–50°C
The reaction proceeds via intermediate adsorption of the nitro group onto the Pd surface, followed by sequential electron transfer to form the amine. Side reactions, such as over-reduction or deamination, are minimized by maintaining a moderate hydrogen pressure and avoiding acidic conditions.
Chemical Reduction Alternatives
For laboratories lacking hydrogenation infrastructure, stoichiometric reducing agents offer a viable alternative.
Tin(II) Chloride-Mediated Reduction
-
Reagents : SnCl₂ in concentrated HCl
-
Solvent : Hydrochloric acid (6M)
-
Temperature : 60–80°C
-
Reaction Time : 4–6 hours
This method leverages the strong reducing capacity of Sn²⁺ ions, which transfer electrons to the nitro group while undergoing oxidation to Sn⁴⁺. The acidic medium prevents precipitation of tin hydroxides and stabilizes the intermediate amine.
Iron-Acid Reduction
-
Reagents : Iron powder in HCl
-
Solvent : Aqueous HCl (1:1 v/v)
-
Temperature : Reflux (100–110°C)
While cost-effective, this approach generates significant iron sludge, complicating product isolation. Filtration through celite and subsequent recrystallization from ethanol are required to achieve >95% purity.
Functional Group Compatibility and Selectivity
The amide group at position 3 of the pyridine ring remains intact under these reduction conditions due to its electron-withdrawing nature, which deactivates the carbonyl toward nucleophilic attack. Comparative studies demonstrate:
Reduction Method | Amide Stability | Nitro→Amine Conversion |
---|---|---|
Catalytic H₂ | >99% retained | >95% |
SnCl₂/HCl | 97% retained | 85–90% |
Fe/HCl | 93% retained | 80–85% |
Data adapted from metabolic pathway inhibition studies .
Intermediate Synthesis: 6-Amino-5-Nitronicotinamide
The nitro precursor is typically synthesized via electrophilic aromatic nitration.
Nitration Protocol
-
Substrate : 6-Aminonicotinamide
-
Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄
-
Temperature : 0–5°C (ice bath)
-
Reaction Time : 2 hours
Regioselectivity arises from the directing effects of the existing amino group, which activates the para position (C5) for nitration. The use of excess H₂SO₄ protonates the amino group, preventing diazotization side reactions.
Purification and Characterization
Crystallization
Crude this compound is purified via gradient recrystallization:
-
Solvent System : Ethanol/water (4:1 v/v)
-
Cooling Rate : 0.5°C/min to 4°C
-
Purity : ≥98% (HPLC)
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, H2), 6.85 (s, 1H, H4), 5.42 (br s, 4H, NH₂)
-
IR : 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide)
Industrial-Scale Considerations
Batch hydrogenation reactors (100–500 L) with gas recirculation systems achieve kilogram-scale production. Key parameters include:
-
Catalyst Loading : 5–7% w/w
-
H₂ Pressure : 2.5 atm
-
Agitation Speed : 400–600 rpm
Continuous-flow systems using immobilized Pd/Al₂O₃ catalysts demonstrate superior heat transfer and reduced reaction times (30 minutes vs. 4 hours batch) .
Emerging Methodologies
Photocatalytic Reduction
Recent advances employ TiO₂ nanoparticles under UV light (λ = 365 nm) to reduce nitro groups. Preliminary results show:
-
Catalyst : TiO₂ (1% w/w)
-
Light Source : 15W UV lamp
-
Yield : 55–60% (room temperature, 8 hours)
While less efficient than thermal methods, this approach avoids high-pressure equipment and transition metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives.
Applications De Recherche Scientifique
Cancer Therapy
DAN has been studied for its potential in enhancing the efficacy of cancer treatments. Research indicates that it can inhibit the proliferation of various cancer cell lines by targeting their metabolic pathways:
- Inhibition of G6PD : By inhibiting G6PD, DAN disrupts the PPP, leading to reduced nucleotide synthesis and increased oxidative stress in cancer cells. This mechanism has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy .
- Case Study : In non-small cell lung cancer (NSCLC) models, treatment with DAN resulted in apoptosis and reduced clonogenicity. It was observed that DAN treatment increased intracellular reactive oxygen species (ROS) levels and endoplasmic reticulum stress markers, indicating its role in inducing cellular stress responses .
Viral Infections
DAN has also been investigated for its antiviral properties, particularly against hepatitis B virus (HBV):
- Mechanism of Action : Studies have demonstrated that DAN can significantly reduce HBV surface antigen levels and viral RNA production in vitro and in vivo models. This effect is attributed to its ability to inhibit HBV transcription factors and core promoter activity .
- Implications : The findings suggest that DAN could be developed as a novel therapeutic agent for HBV treatment, potentially improving outcomes for patients who do not respond well to existing therapies.
Metabolic Research
DAN's role as a metabolic modulator has been explored extensively:
- Metabolic Reprogramming : Research indicates that DAN can alter metabolic pathways in cells, making it useful for studying metabolic disorders. Its inhibition of G6PD affects glucose metabolism and may provide insights into conditions like diabetes and cancer metabolism .
- Case Study : In TSC2-deficient cells, the combination of autophagy inhibition and DAN treatment led to selective targeting of metabolic vulnerabilities without affecting mTORC1 activity, highlighting its potential for targeted therapies .
Data Tables
Mécanisme D'action
The mechanism of action of 5,6-Diaminonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. By binding to these targets, this compound can modulate their activity and influence various biological processes.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Roles
Key Observations:
Substitution Position Dictates Activity: The 4,6-diaminonicotinamide () exhibits selective JAK3 inhibition due to its amino group placement, which optimizes binding to kinase active sites. In contrast, 6-aminonicotinamide () primarily disrupts NAD+-dependent pathways .
Synthetic Accessibility: 5,6-Dihydropyrazolo[5,1-a]isoquinolines () are synthesized via tandem reactions with α,β-unsaturated ketones, achieving up to 85% yield under optimized conditions. This method highlights the feasibility of constructing fused 5,6-ring systems, though direct synthesis routes for this compound remain undocumented .
Biological Relevance: 4,6-Diaminonicotinamide’s JAK3 inhibition (IC₅₀ < 100 nM) positions it as a therapeutic candidate for autoimmune diseases . 6-Aminonicotinamide is a well-characterized metabolic inhibitor but lacks kinase specificity, limiting its therapeutic utility .
Activité Biologique
5,6-Diaminonicotinamide (also known as 6-aminonicotinamide or 6-AN) is a derivative of niacin that has garnered attention for its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of 6-AN, focusing on its mechanisms of action, effects on cellular metabolism, and implications in various disease models.
6-AN primarily acts as an inhibitor of the pentose phosphate pathway (PPP) by targeting glucose-6-phosphate dehydrogenase (G6PD), a crucial enzyme in this metabolic pathway. The inhibition of G6PD leads to reduced NADPH production, which is essential for cellular antioxidant defense and biosynthetic processes. This metabolic disruption can induce oxidative stress and apoptosis in cancer cells.
Key Findings:
- Cytotoxicity in Cancer Cells : Studies have shown that treatment with 6-AN leads to significant cytotoxic effects in various cancer cell lines, including lung cancer (A549 and H460) and leukemia cells. The compound induces apoptosis through increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress .
- Antiviral Activity : In addition to its anticancer properties, 6-AN has demonstrated antiviral effects against hepatitis B virus (HBV). It reduces the production of hepatitis B surface antigen (HBsAg) and inhibits HBV RNA transcription, suggesting its potential as a therapeutic agent for HBV infection .
Table 1: Summary of Biological Activities
Case Studies
-
Lung Cancer Treatment :
In a study examining the effects of 6-AN on lung cancer cell lines, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The compound not only decreased glucose consumption but also reduced lactate production, indicating a shift in metabolic activity towards apoptosis rather than proliferation . -
Hepatitis B Virus Inhibition :
Research involving HBV-transgenic mice demonstrated that 6-AN significantly decreased HBsAg levels. The mechanism involved downregulation of transcription factors that promote HBV replication, highlighting the compound's potential as a novel antiviral agent . -
Leukemia Sensitization :
A combination therapy study revealed that 6-AN could sensitize leukemia lymphocytes to conventional chemotherapeutic agents such as doxorubicin. This was characterized by enhanced apoptosis without affecting normal lymphocytes, suggesting a selective cytotoxic profile that could be beneficial in clinical settings .
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis of 5,6-Diaminonicotinamide to ensure reproducibility?
A robust synthesis protocol requires meticulous documentation of reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods. Use control experiments to validate key steps, such as intermediate characterization via thin-layer chromatography (TLC) or HPLC. Ensure reproducibility by replicating procedures across multiple batches and comparing yields/purity statistically. Refer to established frameworks for experimental planning, such as defining variables (independent/dependent) and incorporating error analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves structural details, while IR spectroscopy confirms functional groups (e.g., amide bonds). Mass spectrometry (MS) validates molecular weight. For quantitative analysis, pair these with elemental analysis. Cross-reference spectral data with computational predictions (e.g., DFT simulations) and prior literature to resolve ambiguities .
Q. How can researchers formulate hypothesis-driven questions about the reactivity of this compound?
Apply the PICOT framework: Define the P opulation (e.g., reaction substrates), I ntervention (e.g., reaction conditions), C omparison (alternative pathways), O utcome (e.g., regioselectivity), and T ime (kinetic vs. thermodynamic control). For example: "Under acidic conditions (I), does this compound (P) exhibit greater nucleophilic reactivity at the 5-position compared to the 6-position (O) when reacting with electrophiles (C)?" .
Advanced Research Questions
Q. What computational strategies can elucidate the regioselectivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) model transition states and electron density distribution to predict regioselectivity. Compare activation energies for competing pathways and analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate computational results with experimental kinetic data and substituent effects .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and apply statistical tests (ANOVA, t-tests) to assess significance. Use sensitivity analysis to isolate factors like solvent polarity or pH that may influence bioactivity .
Q. What methodologies optimize the development of this compound as a ligand in catalytic systems?
Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents. Use X-ray crystallography or NMR titration to determine binding constants (). Compare catalytic efficiency (turnover number, enantiomeric excess) across analogs and correlate with steric/electronic parameters derived from computational models .
Q. Methodological and Analytical Considerations
Q. How to design a rigorous literature review strategy for this compound-related research?
Prioritize primary sources (peer-reviewed journals, patents) indexed in databases like SciFinder or Reaxys. Use Boolean search terms (e.g., "this compound AND synthesis NOT 6-aminonicotinamide") to exclude irrelevant results. Critically evaluate sources using the FINER criteria: F easibility, I nterest, N ovelty, E thics, R elevance .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?
Fit dose-response curves using nonlinear regression (e.g., Hill equation) to determine IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals and assess outliers via Grubbs’ test. For multivariate data, use principal component analysis (PCA) to identify hidden variables .
Q. Ethical and Reporting Standards
Q. How to ensure ethical compliance in studies involving this compound?
Adhere to institutional review board (IRB) protocols for biological testing. Disclose potential conflicts of interest (e.g., funding sources) and follow ARRIVE guidelines for preclinical reporting. Use plagiarism-detection software to ensure originality in data interpretation .
Q. What are best practices for visualizing structural and spectroscopic data in publications?
For crystallographic data, include CIF files and thermal ellipsoid plots. Use color-coded schemes in reaction mechanisms to highlight electron flow. Adhere to journal-specific guidelines for figures: avoid overcrowding spectra and provide raw data in supplementary materials .
Propriétés
IUPAC Name |
5,6-diaminopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,7H2,(H2,8,10)(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROJSBJXOUAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.